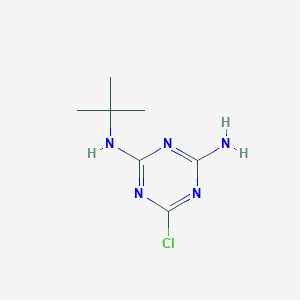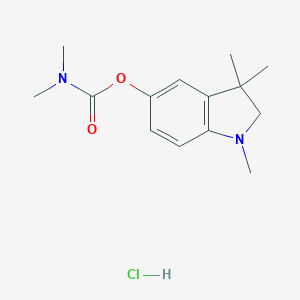
Desethylterbuthylazine
概要
説明
Desethylterbuthylazine is a metabolite of the herbicide terbuthylazine, which belongs to the chloro-s-triazine family of herbicides. This compound is known for its higher water solubility and weaker binding to organic matter compared to its parent compound, terbuthylazine . This compound is frequently detected in natural waters and poses a significant risk for groundwater contamination due to its persistence and mobility .
科学的研究の応用
Desethylterbuthylazine has several scientific research applications, including:
Environmental Monitoring: Due to its persistence and mobility, this compound is often monitored in environmental studies to assess groundwater contamination and the effectiveness of water treatment processes.
Analytical Chemistry: Methods such as liquid chromatography coupled with mass spectrometry are used to detect and quantify this compound in various samples, including human urine and hair.
Toxicology Studies: Research on the toxicological effects of this compound helps to understand its impact on human health and the environment.
作用機序
Target of Action
Desethylterbuthylazine, a metabolite of the herbicide terbuthylazine, primarily targets the process of photosynthesis . It belongs to the chloro-s-triazine group of herbicides .
Mode of Action
As a photosynthesis inhibitor, this compound interferes with the light-dependent reactions in photosynthetic organisms. This disruption prevents the conversion of light energy into chemical energy, thereby inhibiting the growth and proliferation of the organism .
Biochemical Pathways
The main biotransformation pathway of terbuthylazine, the parent compound of this compound, in soils and water is N-dealkylation . This process leads to the formation of this compound . Other metabolites such as hydroxyterbuthylazine, desethylhydroxy-terbuthylazine, and diamino-chlorotriazine may also be formed .
Pharmacokinetics
This compound has a higher water solubility and binds more weakly to organic matter compared to its parent compound, terbuthylazine . This results in a higher associated risk for contamination of groundwater resources . The differences in the physicochemical properties of the desethyl derivative make it a highly mobile compound with higher affinity to the aqueous phase .
Result of Action
The action of this compound leads to the inhibition of photosynthesis, which can cause significant disruption to the growth and survival of photosynthetic organisms . In addition, the European Food Safety Authority (EFSA) has proposed the residue definition for risk assessment as the sum of terbuthylazine and metabolites desethyl-terbuthylazine and Terbuthylazine-desethyl-2-hydroxy, expressed as terbuthylazine .
Action Environment
The action of this compound is influenced by various environmental factors. Its high water solubility and weak binding to organic matter make it highly mobile in the environment, posing a risk for groundwater contamination . Furthermore, its persistence and toxicity towards aquatic organisms make it a chemical of emerging concern .
生化学分析
Biochemical Properties
Desethylterbuthylazine interacts with various biomolecules in the environment. Its molecular structures exhibit complementarity to the arrangement of functional groups in certain polymers . The differences in the physicochemical properties of the desethyl derivative make it a highly mobile compound with higher affinity to the aqueous phase .
Cellular Effects
It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types
Molecular Mechanism
It is known that the parent compound, terbuthylazine, can cause DNA instability through the formation of reactive metabolites capable of inducing DNA cross-links . This compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types over time
Dosage Effects in Animal Models
It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types in mice
Metabolic Pathways
It is known that the parent compound, terbuthylazine, undergoes N-de-alkylation, hydroxylation, and dechlorination . This compound may undergo similar metabolic transformations.
Transport and Distribution
It is known that the parent compound, terbuthylazine, has a high affinity for soil organic matter, suggesting prolonged contamination . This compound, due to its higher water solubility, may be more mobile and thus have a different distribution pattern .
準備方法
Desethylterbuthylazine is primarily formed as a degradation product of terbuthylazine. The degradation process involves the removal of an ethyl group from terbuthylazine, resulting in the formation of this compound
化学反応の分析
Desethylterbuthylazine undergoes various chemical reactions, including:
Oxidation: Advanced oxidation processes such as UV/H2O2 and photocatalysis are effective in degrading this compound. These processes generate hydroxyl radicals that attack the compound, leading to its breakdown.
Sorption: This compound exhibits sorption properties, particularly with polymeric microspheres modified in the Diels–Alder reaction. The sorption process is influenced by hydrogen bonding and the physicochemical properties of the compound.
Hydrolysis: This compound can undergo hydrolysis under certain conditions, leading to the formation of other degradation products.
類似化合物との比較
Desethylterbuthylazine is similar to other chloro-s-triazine herbicides, such as atrazine, simazine, and propazine . it is unique in its higher water solubility and weaker binding to organic matter compared to terbuthylazine . This makes this compound more mobile and persistent in the environment, posing a higher risk for groundwater contamination.
Similar Compounds
- Atrazine
- Simazine
- Propazine
- Terbuthylazine
This compound’s unique properties and environmental impact make it a compound of significant interest in scientific research and environmental monitoring.
特性
IUPAC Name |
2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQNTMFZLAJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184211 | |
| Record name | Desethylterbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30125-63-4 | |
| Record name | Desethylterbuthylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylterbuthylazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylterbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLTERBUTHYLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of desethylterbuthylazine in the environment?
A1: this compound is primarily formed through the degradation of the herbicide terbuthylazine in the environment. [, , ]. This degradation often occurs through microbial activity in soil and water [, , ].
Q2: How frequently is this compound found in the environment?
A2: Studies show that this compound is a ubiquitous contaminant, often found alongside its parent compound, terbuthylazine [, , , ]. It has been detected in various environmental matrices, including soil [, , ], groundwater [, ], surface water [, , , ], and even rainwater [].
Q3: What are the typical concentrations of this compound found in environmental samples?
A3: The concentrations of this compound vary depending on factors such as proximity to agricultural areas, time since herbicide application, and environmental conditions. Studies report a range of concentrations:
- Groundwater: In a Slovenian study, this compound was among the most frequently detected compounds, reaching concentrations up to 102.98 ng/L [].
- Surface water: Concentrations exceeding 0.1 µg/L were detected in surface water samples from La Rioja, Spain, a wine-producing region [].
- Soil: In a maize field experiment, this compound concentrations increased in topsoil layers during periods of low rainfall and high temperatures, indicating biodegradation of terbuthylazine [].
Q4: Does the presence of this compound pose any environmental risks?
A4: While this compound is less toxic than its parent compound, terbuthylazine, its presence in environmental matrices raises concerns [, ]. It can potentially contaminate drinking water sources [, ] and negatively impact aquatic ecosystems [].
Q5: What are the analytical techniques used to detect and quantify this compound in environmental samples?
A5: Several analytical methods have been developed for the detection and quantification of this compound in environmental samples. These include:
- Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) [, , , ].
- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) for sediment samples [].
- Gas chromatography-mass spectrometry (GC-MS) following microwave-assisted extraction for soil analysis [].
Q6: Are there specific regulations or guidelines concerning this compound in drinking water?
A6: As a degradation product of a regulated herbicide, this compound falls under the umbrella of pesticide metabolite regulations []. While specific regulations vary by region, the European Union, for instance, sets a limit of 0.1 µg/L for individual pesticides in drinking water [, ].
Q7: What research is being done on the mobility and persistence of this compound in different environments?
A7: Researchers are actively studying the fate and transport of this compound in the environment. Lysimeter studies have been conducted to understand its mobility and degradation pathways in soil under different hydraulic conditions []. Field experiments are being conducted to assess its persistence in various soil types and under varying environmental conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)







